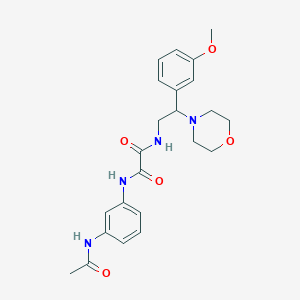

N1-(3-acetamidophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide

Description

N1-(3-acetamidophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbisamide) core. Its structure includes two distinct substituents:

- N1-substituent: A 3-acetamidophenyl group, which introduces a polar acetamide moiety linked to an aromatic ring.

- N2-substituent: A 2-(3-methoxyphenyl)-2-morpholinoethyl group, combining a methoxy-substituted phenyl ring with a morpholine moiety.

Its analogs, however, have been studied extensively in antiviral, antimicrobial, and flavoring agent contexts .

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-16(28)25-18-6-4-7-19(14-18)26-23(30)22(29)24-15-21(27-9-11-32-12-10-27)17-5-3-8-20(13-17)31-2/h3-8,13-14,21H,9-12,15H2,1-2H3,(H,24,29)(H,25,28)(H,26,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZVQUKPRMNMFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-acetamidophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

- Core Structure : Oxalamide

- Substituents :

- Acetamidophenyl group

- Morpholinoethyl group

- Methoxyphenyl group

This unique combination of functional groups may contribute to its varied biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of oxalamides exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have shown cytotoxic effects against various cancer cell lines.

- Case Study : A derivative was tested against human tumor cell lines, revealing a dose-dependent cytotoxicity with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study assessing the antibacterial effects of similar oxalamides reported promising results against both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | MRSA | 8 µg/mL |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Interference with DNA Replication : Some oxalamide derivatives disrupt DNA replication processes in cancer cells, contributing to their cytotoxic effects.

- Modulation of Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways, promoting programmed cell death in malignant cells.

Research Findings and Data Analysis

A comprehensive review of available literature reveals a growing interest in the biological activities of oxalamides. Notably, studies have highlighted:

- Selectivity : Certain derivatives demonstrate selective toxicity towards cancer cells while sparing normal cells.

- Synergistic Effects : Combinations of this compound with existing chemotherapeutics may enhance therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural Comparison

The oxalamide scaffold is highly modular, allowing for diverse substitutions that influence biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Key Structural Insights :

- Polarity and Solubility: The target compound’s morpholinoethyl group enhances water solubility compared to purely aromatic substituents (e.g., S336’s pyridyl group) .

- Bioactivity : Chlorophenyl (GMC-3) and thiazole (Compound 13) substituents are associated with antimicrobial and antiviral activities, respectively, suggesting that the target’s acetamidophenyl group may confer distinct target specificity .

- Regulatory Status: S336’s dimethoxybenzyl group has been deemed safe for food use (NOEL = 100 mg/kg/day in rats), while analogs with morpholinoethyl groups (e.g., UR-12) are regulated under controlled substance laws .

Pharmacological and Functional Comparisons

Antiviral Activity

Compounds like 13, 14, and 15 () inhibit HIV entry by targeting the CD4-binding site. Their oxalamide cores facilitate hydrogen bonding with viral glycoproteins, while substituents like chlorophenyl and hydroxyethylthiazole optimize binding affinity. The target compound’s morpholinoethyl group may similarly enhance interactions with charged residues in viral targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.